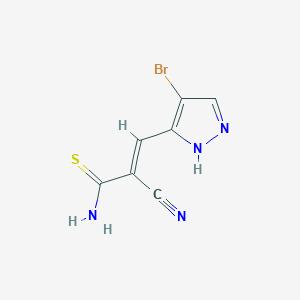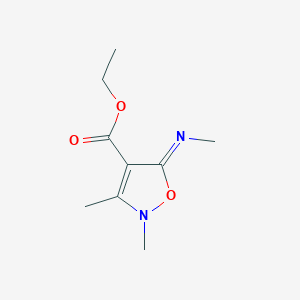![molecular formula C8H5BrN2O3 B12869627 2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)
2-(Bromomethyl)-6-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-nitrobenzo[d]oxazole is an organic compound with the molecular formula C8H5BrN2O3 It is a derivative of benzo[d]oxazole, featuring both bromomethyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-nitrobenzo[d]oxazole typically involves the bromination of 6-nitrobenzo[d]oxazole. One common method includes the reaction of 6-nitrobenzo[d]oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure or tin(II) chloride in hydrochloric acid at room temperature.
Major Products:
- Substituted benzo[d]oxazole derivatives depending on the nucleophile used.
- 2-(Aminomethyl)-6-nitrobenzo[d]oxazole upon reduction of the nitro group.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-6-nitrobenzo[d]oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-nitrobenzo[d]oxazole and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the nitro group, making it less reactive in certain redox reactions.
6-Nitrobenzo[d]oxazole: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-6-nitrobenzo[d]oxazole: Similar structure but with a chloromethyl group instead of bromomethyl, which may affect its reactivity and the types of reactions it undergoes.
Uniqueness: 2-(Bromomethyl)-6-nitrobenzo[d]oxazole is unique due to the presence of both bromomethyl and nitro groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H5BrN2O3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
2-(bromomethyl)-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 |
InChI Key |
SMTHXULRXWLMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


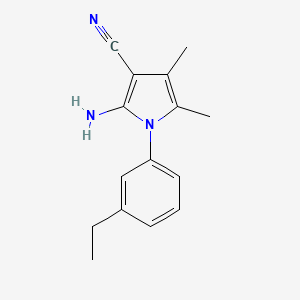
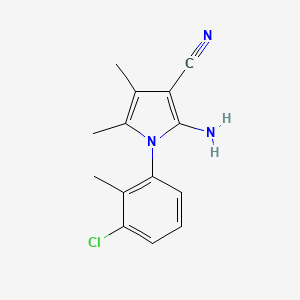
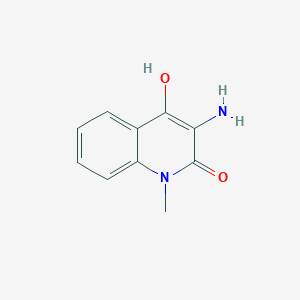
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)

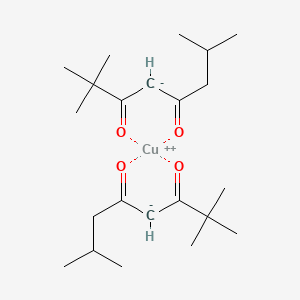
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)

